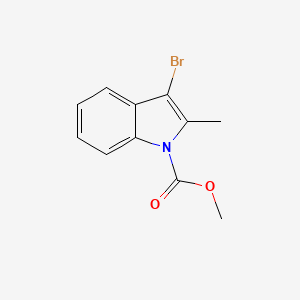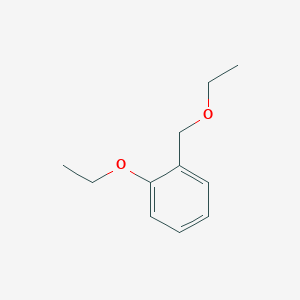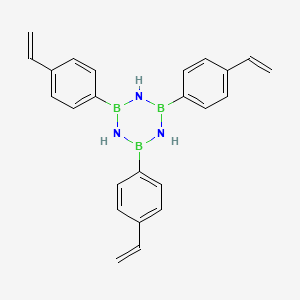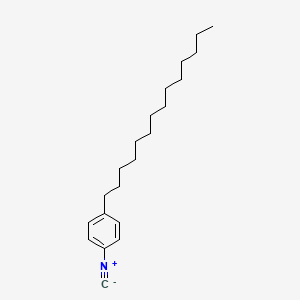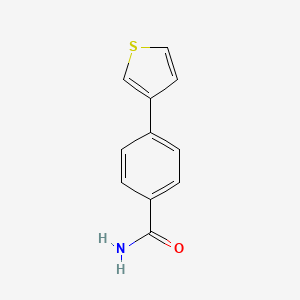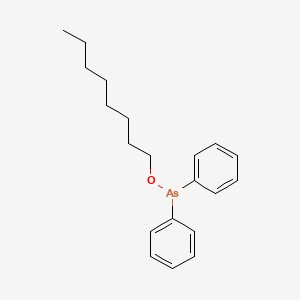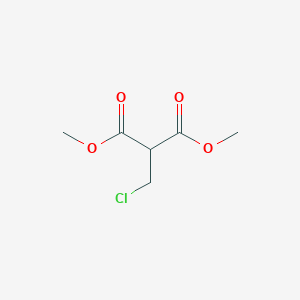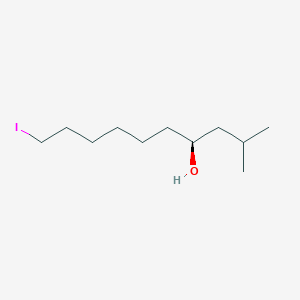
4-Decanol, 10-iodo-2-methyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decanol, 10-iodo-2-methyl-, (S)- is an organic compound with the molecular formula C11H23IO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule. This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a decane backbone, making it a unique member of the alcohol family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 10-iodo-2-methyl-, (S)- typically involves the iodination of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the halogenation of 2-methyl-4-decanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridinium tribromide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination and subsequent hydroxylation. These methods ensure higher yields and purity, making the process more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Decanol, 10-iodo-2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methyl-4-decanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 2-methyl-4-decanol.
Substitution: 2-methyl-4-decanol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Decanol, 10-iodo-2-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Decanol, 10-iodo-2-methyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-Decanol, 2-methyl-: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Iodo-2-methyl-1-decanol: Similar structure but different positioning of the hydroxyl group.
2-Methyl-4-decanone: An oxidized form of the compound, lacking the hydroxyl group.
Uniqueness
4-Decanol, 10-iodo-2-methyl-, (S)- is unique due to its specific stereochemistry and the presence of both an iodine atom and a hydroxyl group. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
183440-50-8 |
|---|---|
Fórmula molecular |
C11H23IO |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
(4S)-10-iodo-2-methyldecan-4-ol |
InChI |
InChI=1S/C11H23IO/c1-10(2)9-11(13)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
XYCFYKAFSQMIJV-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@H](CCCCCCI)O |
SMILES canónico |
CC(C)CC(CCCCCCI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
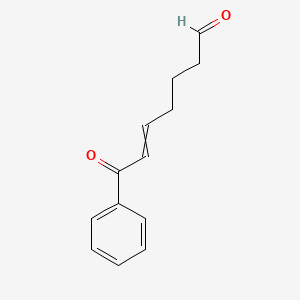

![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
